4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound contains several functional groups including a sulfonyl group attached to a 3-methylpiperidine, an oxadiazole ring, and a trimethoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3D structure would be influenced by factors such as the size and shape of these groups, as well as any potential intramolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, while the trimethoxyphenyl group could contribute to its lipophilicity .Scientific Research Applications
Antibacterial Properties
Compounds featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, similar to the structure , have been synthesized and evaluated for their antibacterial efficacy. These studies reveal valuable antibacterial properties against various bacterial strains, suggesting potential applications in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Anticancer Activity
Derivatives structurally related to 4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been designed and synthesized with the intention of evaluating their anticancer potential. Some of these compounds have shown moderate to excellent anticancer activities against various cancer cell lines, indicating the promise of similar structures in cancer therapy (B. Ravinaik et al., 2021).
Enzymatic Inhibition
Sulfonamide-based compounds, including those with 1,3,4-oxadiazole derivatives, have been studied for their inhibitory effects on specific enzymes. These compounds have shown varying degrees of inhibition against target enzymes, suggesting their utility in designing enzyme inhibitors for therapeutic applications (H. Khalid et al., 2016).
Future Directions
properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S/c1-15-6-5-11-28(14-15)36(30,31)18-9-7-16(8-10-18)22(29)25-24-27-26-23(35-24)17-12-19(32-2)21(34-4)20(13-17)33-3/h7-10,12-13,15H,5-6,11,14H2,1-4H3,(H,25,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJAVYZYCTVBBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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